3-chloro-4-methoxy-N-(3-methylphenyl)benzamide
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Overview
Description
3-chloro-4-methoxy-N-(3-methylphenyl)benzamide is an organic compound with the molecular formula C15H14ClNO2. This compound is part of the benzamide family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-(3-methylphenyl)benzamide typically involves the reaction of 3-chloro-4-methoxybenzoic acid with 3-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Methoxy derivatives.
Scientific Research Applications
3-chloro-4-methoxy-N-(3-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-(3-methylphenyl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-methoxy-N-(4-methylphenyl)benzamide
- 3-chloro-4-methoxy-N-(2-methylphenyl)benzamide
- 3-chloro-4-methoxy-N-(3-methoxyphenyl)benzamide
Uniqueness
3-chloro-4-methoxy-N-(3-methylphenyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
853311-45-2 |
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Molecular Formula |
C15H14ClNO2 |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
3-chloro-4-methoxy-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-10-4-3-5-12(8-10)17-15(18)11-6-7-14(19-2)13(16)9-11/h3-9H,1-2H3,(H,17,18) |
InChI Key |
GZWQVOGFYZTXLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)Cl |
Origin of Product |
United States |
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